Benzyl 3-hydroxyphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFOBMRIXXPJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426834 | |

| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295320-25-1 | |

| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate: Structure, Synthesis, and Applications in Drug Discovery

This compound is a phenolic ester that holds significant value for researchers in organic synthesis and drug development. While not a therapeutic agent itself, it serves as a crucial intermediate, combining the structural features of 3-hydroxyphenylacetic acid (3-HPAA) and a benzyl protecting group. The 3-HPAA core is of particular interest as it is a known gut microbiota metabolite of dietary flavonoids and has demonstrated intrinsic biological activity, including blood pressure-lowering effects[1]. The benzyl ester allows for the stable incorporation of this bioactive scaffold into more complex molecules, making this compound a key tool for medicinal chemists.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, a robust protocol for its synthesis via Fischer-Speier esterification, and an exploration of its applications as a strategic intermediate in the synthesis of potential therapeutic agents.

Section 1: Molecular Structure and Chemical Identity

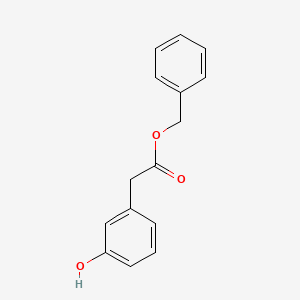

The structure of this compound features a central acetate core bonded to a 3-hydroxyphenyl ring and a benzyl group via an ester linkage. This arrangement provides a unique combination of a reactive phenol, an ester functional group, and two aromatic rings, offering multiple sites for further chemical modification.

Caption: Chemical structure of Benzyl 2-(3-hydroxyphenyl)acetate.

Section 2: Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 295320-25-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| Appearance | Cream to pale brown powder | [2][5] |

| Melting Point | 76.5 - 82.5 °C | [2][5] |

| Purity | ≥97.5% (by GC) | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available (Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols) |

| Density | Data not available | |

Spectroscopic Signature Analysis (Theoretical)

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Benzyl Group): A multiplet is expected in the range of δ 7.30-7.45 ppm, integrating to 5 hydrogens.

-

Aromatic Protons (Hydroxyphenyl Group): Four protons on the substituted ring will appear as complex multiplets between δ 6.70-7.20 ppm.

-

Benzylic Methylene Protons (-O-CH₂-Ph): A sharp singlet is predicted around δ 5.15 ppm, integrating to 2 hydrogens.

-

Methylene Protons (-CH₂-COO-): A singlet is expected near δ 3.65 ppm, integrating to 2 hydrogens.

-

Phenolic Proton (-OH): A broad singlet, which may be exchangeable with D₂O, is anticipated, with a chemical shift that can vary widely (typically δ 5.0-9.0 ppm) depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 171-173 ppm.

-

Aromatic Carbons: Multiple signals will appear in the δ 115-158 ppm range. The carbon bearing the hydroxyl group (C-OH) is expected around δ 156-158 ppm, while the ipso-carbon of the benzyl ring will be near δ 135-136 ppm.

-

Benzylic Methylene Carbon (-O-CH₂-Ph): A signal is predicted around δ 66-67 ppm.

-

Methylene Carbon (-CH₂-COO-): A peak is expected around δ 41-43 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band should appear around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong band is expected in the 1150-1250 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals will be observed just above 3000 cm⁻¹.

-

Section 3: Synthesis Protocol via Fischer-Speier Esterification

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between 3-hydroxyphenylacetic acid and benzyl alcohol. The reaction is reversible, so conditions are optimized to drive the equilibrium towards the product, typically by removing water as it forms using a Dean-Stark apparatus.[6][7]

Causality Behind Experimental Choices:

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[8]

-

Solvent and Water Removal: Toluene is an ideal solvent as it is non-polar and forms a low-boiling azeotrope with water. This allows for the continuous removal of the water byproduct via a Dean-Stark trap, which is crucial for shifting the reaction equilibrium to favor ester formation according to Le Châtelier's principle.[9]

-

Workup: The post-reaction wash with sodium bicarbonate solution is essential to neutralize the acid catalyst and remove any unreacted 3-hydroxyphenylacetic acid, simplifying the final purification.[10]

-

Purification: Due to the high boiling point of the product, purification is best achieved by recrystallization or column chromatography, as vacuum distillation might require high temperatures that could risk decomposition.

Detailed Step-by-Step Methodology

Materials:

-

3-Hydroxyphenylacetic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes for chromatography/recrystallization

Equipment:

-

Round-bottom flask

-

Dean-Stark trap and reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (chromatography column or recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene (approx. 2-3 mL per gram of carboxylic acid).

-

Catalyst Addition: Add the acid catalyst, p-TsOH·H₂O (0.05 eq.), to the stirred mixture.

-

Reflux and Water Removal: Assemble a Dean-Stark trap and reflux condenser atop the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

-

Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

-

Saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid. (Caution: CO₂ evolution may occur).

-

Water (1x).

-

Brine (1x) to break any emulsions and begin the drying process.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Research and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate and a protected precursor to the bioactive molecule, 3-hydroxyphenylacetic acid (3-HPAA).

Precursor to a Bioactive Metabolite

Recent studies have identified 3-HPAA, a microbial metabolite of dietary flavonoids, as a compound with significant cardiovascular effects. Research has shown that 3-HPAA can induce a dose-dependent decrease in arterial blood pressure in hypertensive models[1]. The proposed mechanism involves the relaxation of blood vessels, a process partially dependent on the integrity of the endothelium and the production of nitric oxide[1]. Furthermore, 3-HPAA and related phenolic metabolites exhibit antioxidant properties, which may contribute to their beneficial health effects[11].

Role as a Protected Synthetic Intermediate

In the context of multi-step organic synthesis, protecting reactive functional groups is a cornerstone strategy. The benzyl group in this compound serves two key purposes:

-

Protection of the Carboxylic Acid: The ester linkage masks the acidic proton and nucleophilicity of the carboxylate, preventing it from interfering with reactions targeting other parts of the molecule. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).

-

Enabling Further Functionalization: With the carboxylic acid protected, the phenolic hydroxyl group can be selectively modified. For example, it can be alkylated or acylated to build more complex molecular architectures. This makes this compound a versatile starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.

Its structural isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of metabolites for the drug Camostat, highlighting the established role of such compounds in pharmaceutical research and development[12]. By analogy, this compound is a valuable tool for researchers aiming to synthesize novel drug candidates that incorporate the 3-HPAA scaffold.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure as a phenolic ester, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

- 1. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buckwheat bioactive compounds, their derived phenolic metabolites and their health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate

This guide provides a comprehensive technical overview of Benzyl 3-hydroxyphenylacetate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for its scientific exploration.

Chemical Identity and Physicochemical Properties

This compound is an ester characterized by the presence of a benzyl group attached to the carboxylate of 3-hydroxyphenylacetic acid. This structural feature imparts specific chemical and physical properties that are crucial for its handling, characterization, and application.

CAS Number: 295320-25-1[1][2][3]

Molecular Formula: C₁₅H₁₄O₃[1][2][3]

Molecular Weight: 242.27 g/mol [1][2][3]

Synonyms: 3-Hydroxyphenylacetic acid benzyl ester, Benzyl 2-(3-hydroxyphenyl)acetate[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 295320-25-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][2][3] |

| Appearance | Cream to pale brown powder | |

| Melting Point | 76.5-82.5 °C | |

| Assay (GC) | ≥97.5% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Several established methods can be employed, with the choice often depending on the desired scale, purity requirements, and available reagents. The two most common and effective methods are Fischer-Speier esterification and Steglich esterification.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Steglich Esterification

The Steglich esterification is a milder alternative that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.

Experimental Protocol: Steglich Esterification

-

Reactant Charging: To a solution of 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask, add DCC (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3500-3200 cm⁻¹ is indicative of the phenolic hydroxyl (-OH) group. A strong absorption band around 1735 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the ester group. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will be visible in the 1300-1000 cm⁻¹ range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the benzyl and hydroxyphenyl rings are expected to resonate in the downfield region, typically between δ 6.7 and 7.5 ppm. The two methylene protons of the benzyl group (-OCH₂Ph) would appear as a singlet around δ 5.1 ppm. The methylene protons adjacent to the carbonyl group (-CH₂COO-) would also appear as a singlet, but further upfield, around δ 3.6 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 171 ppm. The aromatic carbons will resonate in the region of δ 115-158 ppm. The benzylic methylene carbon (-OCH₂Ph) is expected around δ 67 ppm, and the methylene carbon adjacent to the carbonyl group (-CH₂COO-) would be found around δ 41 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 242. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and the tropylium ion rearrangement, as well as fragmentation corresponding to the 3-hydroxyphenylacetyl moiety.

Applications in Drug Development

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility in drug development stems from the combined properties of the 3-hydroxyphenylacetic acid and benzyl ester moieties.

Prodrug Strategies

The ester linkage in this compound makes it a suitable candidate for prodrug design.[5][6] Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.[5][7] In this context, this compound can be considered a prodrug of 3-hydroxyphenylacetic acid. The benzyl group can be cleaved in vivo by esterases to release the active 3-hydroxyphenylacetic acid.[5]

Biological Activity of the Core Structure

3-Hydroxyphenylacetic acid, the parent carboxylic acid, is a known metabolite of dietary flavonoids and has been shown to possess biological activities, including vasorelaxant effects which may contribute to blood pressure reduction.[3][8] By masking the polar carboxylic acid group, the benzyl ester derivative can potentially modulate the pharmacokinetic profile of the active parent compound, allowing for controlled release and targeted delivery. Phenolic compounds, in general, are widely investigated for their antioxidant, anti-inflammatory, and anticancer properties, making derivatives like this compound interesting candidates for further biological evaluation.[9]

Safety and Handling

Conclusion

This compound is a compound with significant potential in the realm of medicinal chemistry and drug development. Its synthesis is achievable through well-established esterification methods, and its structure can be readily confirmed by standard spectroscopic techniques. The primary value of this molecule lies in its potential as a prodrug for the biologically active 3-hydroxyphenylacetic acid, offering a strategy to enhance its pharmacokinetic properties. Further research into the specific biological activities and therapeutic applications of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. aksci.com [aksci.com]

- 11. rbnainfo.com [rbnainfo.com]

Benzyl 3-Hydroxyphenylacetate: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Examination of its Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Executive Summary

Benzyl 3-hydroxyphenylacetate is a phenolic ester of significant interest in the fields of organic synthesis and drug discovery. Its molecular structure combines a benzyl ester, a common protecting group and pharmacophore, with a 3-hydroxyphenylacetate core, a motif found in numerous natural products and bioactive molecules. This guide provides a comprehensive technical overview of its fundamental properties, a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification, a thorough characterization profile based on spectroscopic data, and insights into its applications as a strategic intermediate in the synthesis of complex chemical entities.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] Understanding its core properties is the foundational step for its effective use in a research setting. These key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 295320-25-1 | [1] |

| IUPAC Name | benzyl 2-(3-hydroxyphenyl)acetate | [1] |

| Appearance | Cream to pale brown powder | [3] |

| Melting Point | 76.5 - 82.5 °C | [3] |

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely applicable method for synthesizing this compound is the Fischer-Speier esterification.[4] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol). The equilibrium-driven nature of the reaction necessitates strategic choices to ensure high conversion to the desired ester.

Rationale Behind Experimental Design

The protocol described below employs an excess of benzyl alcohol to shift the reaction equilibrium towards the product, following Le Châtelier's principle. Concentrated sulfuric acid is used as the catalyst due to its efficacy and cost-effectiveness. Toluene is used as the reaction solvent to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus, another critical step to drive the reaction to completion. The subsequent workup procedure is designed to systematically remove the acid catalyst, unreacted carboxylic acid, and excess alcohol, yielding the crude product for final purification.

Detailed Experimental Protocol

Materials:

-

3-Hydroxyphenylacetic acid (1.0 eq)

-

Benzyl alcohol (1.5 eq)

-

Toluene (approx. 2 mL per mmol of carboxylic acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid, benzyl alcohol, and toluene.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reflux until no more water is observed to be collecting (typically 3-5 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

-

Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

-

Water (2x)

-

Saturated aqueous sodium bicarbonate solution (2x, until effervescence ceases) to remove unreacted 3-hydroxyphenylacetic acid and the H₂SO₄ catalyst.

-

Brine (1x)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following tables outline the expected spectroscopic data for this compound based on analysis of its structural motifs and data from analogous compounds.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic hydroxyl) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| 1750 - 1735 | Strong, Sharp | C=O stretch (ester carbonyl) |

| 1600 - 1450 | Medium | C=C stretch (aromatic rings) |

| 1300 - 1000 | Strong | C-O stretch (ester and phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted for a CDCl₃ solvent.

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 - 7.25 | m | 5H | Ar-H (Benzyl ester) |

| ~ 7.20 | t | 1H | Ar-H (Hydroxyphenyl) |

| ~ 6.85 - 6.70 | m | 3H | Ar-H (Hydroxyphenyl) |

| ~ 5.50 | s (broad) | 1H | Ar-OH |

| 5.15 | s | 2H | O-CH₂ -Ph |

| 3.65 | s | 2H | Ar-CH₂ -C=O |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 172.0 | C =O (Ester carbonyl) |

| ~ 156.0 | Ar-C -OH (Hydroxyphenyl) |

| ~ 135.5 | Quaternary Ar-C (Benzyl ester) |

| ~ 135.0 | Quaternary Ar-C (Hydroxyphenyl) |

| ~ 129.8 | Ar-C H (Hydroxyphenyl) |

| ~ 128.6 | Ar-C H (Benzyl ester) |

| ~ 128.3 | Ar-C H (Benzyl ester) |

| ~ 120.8 | Ar-C H (Hydroxyphenyl) |

| ~ 115.9 | Ar-C H (Hydroxyphenyl) |

| ~ 114.0 | Ar-C H (Hydroxyphenyl) |

| ~ 67.0 | O-C H₂-Ph |

| ~ 41.0 | Ar-C H₂-C=O |

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Role as a Synthetic Intermediate

The benzyl group serves as an excellent protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. This allows for selective reactions at the phenolic hydroxyl group or the aromatic ring before revealing the carboxylic acid for further elaboration.

Furthermore, this compound and its isomers are used as reagents and intermediates in the synthesis of bioactive compounds. For instance, the related isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of Camostat metabolites, which are relevant in studying serine protease inhibitors.[3] More directly, Benzyl 2-(3-hydroxyphenyl)acetate has been cited as a reagent in the synthesis of Nahlsgen, a selective inhibitor of human α-N-acetylgalactosaminidase.[4] This highlights its utility in creating targeted therapeutic agents. The hydroxyphenylacetic acid core is a known structural motif in various classes of drugs, and the ability to introduce it in a protected form is of high strategic value.[8]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is imperative. The following information is based on the Safety Data Sheet (SDS) provided by suppliers.[5]

-

Hazard Identification: While not classified as acutely toxic, it should be handled with care. Avoid inhalation of dust, and prevent contact with skin and eyes.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. CAS 295320-25-1: Benzoato de 3-hidroxifenilacetato [cymitquimica.com]

- 5. fishersci.fr [fishersci.fr]

- 6. Benzyl 2-hydroxyphenylacetate | C15H14O3 | CID 15525522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 8. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

IUPAC name for 3-hydroxyphenylacetic acid benzyl ester

An In-Depth Technical Guide to Benzyl 2-(3-hydroxyphenyl)acetate

Abstract

This technical guide provides a comprehensive scientific overview of benzyl 2-(3-hydroxyphenyl)acetate, a benzyl ester derivative of the biologically active metabolite, 3-hydroxyphenylacetic acid (3-HPAA). We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, structural properties, and a detailed, field-proven protocol for its synthesis via Fischer esterification. The core of this document is dedicated to the rigorous analytical characterization of the compound, outlining step-by-step methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind experimental choices and data interpretation is explained to ensure scientific integrity. Furthermore, we explore the compound's significance within medicinal chemistry, particularly its potential as a prodrug for 3-HPAA, a metabolite known for its cardiovascular benefits.[1][2] This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Chemical Identity and Nomenclature

The accurate identification of a chemical entity is foundational to all subsequent research and development. The compound commonly referred to as 3-hydroxyphenylacetic acid benzyl ester is formally named benzyl 2-(3-hydroxyphenyl)acetate according to IUPAC standards.[3] This nomenclature precisely defines the connectivity of the benzyl group as the esterifying alcohol and the 2-(3-hydroxyphenyl)acetic acid as the parent carboxylic acid.

| Property | Value | Source |

| IUPAC Name | benzyl 2-(3-hydroxyphenyl)acetate | [3] |

| Synonyms | Benzyl 3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid benzyl ester | [3] |

| CAS Number | 295320-25-1 | [3] |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| SMILES | OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1 | [3] |

Significance in Medicinal Chemistry and Drug Development

The scientific interest in benzyl 2-(3-hydroxyphenyl)acetate stems primarily from its relationship to its parent acid, 3-hydroxyphenylacetic acid (3-HPAA). 3-HPAA is a human metabolite of dietary flavonoids, produced by gut microbiota, and has demonstrated significant biological activity.[1][4] Notably, studies have shown that 3-HPAA can induce vasodilation and reduce blood pressure, suggesting its potential in managing cardiovascular diseases.[1][2]

However, the therapeutic application of phenolic acids like 3-HPAA can be limited by suboptimal pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. The esterification of the carboxylic acid group with benzyl alcohol to form benzyl 2-(3-hydroxyphenyl)acetate presents a classic prodrug strategy. This modification increases the molecule's lipophilicity, which can enhance its absorption and distribution. In vivo, endogenous esterase enzymes are expected to cleave the benzyl ester bond, releasing the active 3-HPAA at the target site. This approach warrants investigation for developing novel therapeutics based on known active metabolites.

Synthesis via Fischer Esterification

The most direct and widely adopted method for preparing benzyl 2-(3-hydroxyphenyl)acetate is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol).[5][6]

Principle and Mechanism

Fischer esterification is a reversible equilibrium-driven process.[7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, in this case, benzyl alcohol) or by removing water as it is formed.[6][8] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

References

- 1. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) [hmdb.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Benzyl 3-hydroxyphenylacetate: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxyphenylacetate is a benzyl ester of 3-hydroxyphenylacetic acid. Esters are a significant class of organic compounds with wide-ranging applications in the pharmaceutical, cosmetic, and flavor industries. The structural features of this compound, incorporating both a benzyl group and a substituted phenyl ring, make it a molecule of interest for further functionalization and as a potential building block in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a thorough discussion of its analytical characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. Key properties for this compound are summarized below.

Physical Appearance

This compound is a solid at room temperature, typically appearing as a cream to pale brown powder [1][2]. The coloration may be indicative of minor impurities or the inherent nature of the crystalline solid. For high-purity applications, the color should be as light as possible.

Melting Point

The melting point is a critical indicator of purity for crystalline solids. For this compound, the reported melting point range is 76.5 °C to 82.5 °C [1][2]. A sharp melting point within this range is indicative of high purity, while a broad melting range may suggest the presence of impurities. Fisher Scientific provides a slightly narrower range of 79°C to 81°C for their 98% purity grade product[3].

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| Physical Appearance | Cream to pale brown powder | [1][2] |

| Melting Point | 76.5 - 82.5 °C | [1][2] |

| CAS Number | 295320-25-1 | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification. The choice of method often depends on the desired scale, the sensitivity of the starting materials, and the required purity of the final product.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 3-hydroxyphenylacetate

Foreword: The Imperative of Spectral Data in Modern Research

In the landscape of drug discovery and chemical research, the unambiguous characterization of a molecule is the bedrock upon which all subsequent data rests. Benzyl 3-hydroxyphenylacetate, a key ester with applications as a biochemical and research intermediate, is no exception.[1][2] Its molecular identity, purity, and stability are defined not by its name, but by the empirical data we gather. This guide provides a comprehensive analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for the practicing scientist, offering not just raw data, but a detailed interpretation grounded in the principles of chemical structure and reactivity. By understanding the "why" behind each signal and fragmentation, researchers can leverage this data with greater confidence and insight.

Molecular Structure and Analytical Overview

This compound possesses a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[2][3] The structure combines a benzyl ester group with a 3-hydroxyphenylacetate core. This arrangement presents distinct features for each spectroscopic technique: two aromatic systems with different substitution patterns, a reactive phenolic hydroxyl group, a characteristic ester carbonyl, and two unique methylene (-CH₂-) groups. The synergistic application of NMR, IR, and MS allows for a complete and validated structural confirmation.

Molecular Structure with Atom Numbering for NMR

The following diagram illustrates the structure of this compound with standardized numbering used for the subsequent NMR spectral assignments.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton types and their connectivity. For this compound, we expect to see signals corresponding to the two aromatic rings, the benzylic methylene protons, the acetate methylene protons, and the phenolic hydroxyl proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~9.5-10.0 | Singlet (broad) | 1H | OH (on C3) | The phenolic proton is acidic and its signal is often broad due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent. |

| ~7.30-7.40 | Multiplet | 5H | H2', H3', H4', H5', H6' | These protons belong to the monosubstituted benzyl ring. Their signals overlap in a complex multiplet, a classic pattern for a Ph-CH₂ group. |

| ~7.15 | Triplet | 1H | H5 | This proton is coupled to H4 and H6, resulting in a triplet. It is downfield due to its position on the aromatic ring. |

| ~6.70-6.80 | Multiplet | 3H | H2, H4, H6 | These protons on the 3-hydroxyphenyl ring are shifted upfield relative to the benzyl protons due to the electron-donating effect of the hydroxyl group. Their signals often appear as a complex multiplet. |

| ~5.15 | Singlet | 2H | H7' | The two benzylic protons are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet. This signal is characteristic of a benzyl ester. |

| ~3.60 | Singlet | 2H | H9 | These methylene protons are adjacent to an aromatic ring and a carbonyl group. With no adjacent protons to couple with, they appear as a singlet. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ) (ppm) | Assignment | Rationale & Key Insights |

| ~171.5 | C8 (C=O) | The ester carbonyl carbon is significantly deshielded and appears far downfield, which is a highly characteristic signal. |

| ~157.0 | C3 | This aromatic carbon is directly attached to the hydroxyl group, causing a significant downfield shift due to the oxygen's deshielding effect. |

| ~136.0 | C1' | The ipso-carbon of the benzyl ring, attached to the methylene group. |

| ~135.5 | C1 | The ipso-carbon of the phenylacetate ring, attached to the methylene group. |

| ~129.8 | C5 | Aromatic CH carbon on the 3-hydroxyphenyl ring. |

| ~128.6 | C2', C6' | Aromatic CH carbons on the benzyl ring. |

| ~128.3 | C4' | Aromatic CH carbon on the benzyl ring. |

| ~128.1 | C3', C5' | Aromatic CH carbons on the benzyl ring. |

| ~121.0 | C6 | Aromatic CH carbon on the 3-hydroxyphenyl ring. |

| ~116.0 | C4 | Aromatic CH carbon on the 3-hydroxyphenyl ring. |

| ~114.0 | C2 | Aromatic CH carbon on the 3-hydroxyphenyl ring. |

| ~67.0 | C7' | The benzylic methylene carbon, shifted downfield by the adjacent oxygen atom. |

| ~41.0 | C9 | The acetate methylene carbon, positioned between the aromatic ring and the carbonyl group. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is indispensable for identifying the key functional groups within a molecule. The spectrum of this compound is expected to show strong, characteristic absorption bands.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Interpretation |

| 3500-3200 | Strong, Broad | O-H Stretch | This broad absorption is the hallmark of the phenolic hydroxyl group and is a result of intermolecular hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H Stretch | Indicates the presence of sp² C-H bonds in the two aromatic rings. |

| 2950-2850 | Weak-Medium | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the two methylene (-CH₂-) groups. |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) | This is one of the most intense and easily identifiable peaks in the spectrum, confirming the presence of the ester functional group.[5] |

| 1600 & 1450 | Medium, Sharp | C=C Stretch (Aromatic) | These two bands are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[5] |

| ~1250 | Strong | C-O Stretch (Ester) | This peak arises from the stretching of the C(=O)-O single bond of the ester. |

| ~1150 | Strong | C-O Stretch (Phenol) | Corresponds to the stretching of the Ar-OH bond. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The exact mass of this compound is 242.0943 g/mol .[3]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. The most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is inherently weak and leads to the formation of a very stable benzyl cation or tropylium ion.

Caption: Predicted major fragmentation pathway in mass spectrometry.

Table of Expected Fragments

| m/z | Proposed Fragment Ion | Formula | Significance |

| 242 | Molecular Ion [M]⁺˙ | C₁₅H₁₄O₃ | Confirms the molecular weight of the compound. |

| 151 | [M - C₇H₇]⁺ | C₈H₇O₃ | Represents the 3-hydroxyphenylacetic acid radical cation, resulting from the loss of the benzyl group. |

| 107 | [C₇H₇O]⁺ | C₇H₇O | A fragment corresponding to the hydroxytropylium ion, arising from rearrangement and fragmentation of the 3-hydroxyphenylacetyl moiety. |

| 91 | [C₇H₇]⁺ | C₇H₇ | This is the base peak, corresponding to the highly stable benzyl cation (or its rearranged tropylium isomer). Its high abundance is a definitive indicator of a benzyl group in the structure. |

Experimental Protocols: A Self-Validating System

To ensure data integrity, standardized protocols must be followed. These methodologies are designed to be self-validating, providing high-quality, reproducible data.

Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

Protocol for ATR-IR Data Acquisition

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

-

Instrument Setup (Example: ESI-QTOF):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).

-

Optimize source conditions such as capillary voltage, nebulizer pressure, and drying gas flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant mass range (e.g., m/z 50-500).

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 242) as the precursor and applying collision energy.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Calculate the elemental composition from the accurate mass measurements to confirm the molecular formula.

-

Conclusion: A Unified Structural Portrait

The collective evidence from NMR, IR, and MS provides an unambiguous and robust confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight while revealing a fragmentation pattern perfectly consistent with the proposed structure. This multi-faceted analytical approach ensures the identity and purity of the compound, providing the trustworthy foundation required for its application in scientific research.

References

Navigating the Metabolic Maze: A Technical Guide to Benzyl 3-Hydroxyphenylacetate and its Natural Precursor, 3-Hydroxyphenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolites of Natural Compounds

The vast and intricate world of natural compounds holds immense promise for drug discovery and development. However, the journey from a plant-based molecule to a therapeutic agent is often a complex metabolic odyssey. Understanding the fate of these natural compounds within the human body is paramount to harnessing their full potential. This guide delves into the fascinating story of 3-hydroxyphenylacetic acid (3-HPAA), a key microbial metabolite of dietary flavonoids, and its synthetic derivative, Benzyl 3-hydroxyphenylacetate. While 3-HPAA is the naturally occurring bioactive molecule, its benzyl ester serves as a valuable tool for researchers. This guide will provide a comprehensive overview of the biosynthesis of 3-HPAA from its natural precursors, its diverse biological activities, and the role of this compound in scientific investigation. Furthermore, we will present detailed analytical methodologies for the accurate detection and quantification of these compounds, equipping researchers with the knowledge to navigate this exciting area of study.

Part 1: The Core Metabolite: 3-Hydroxyphenylacetic Acid (3-HPAA)

From Flavonoids to a Bioactive Metabolite: The Microbial Connection

3-Hydroxyphenylacetic acid is not typically found in significant amounts in the foods we consume. Instead, it is a prominent product of the gut microbiota's metabolism of a wide array of dietary polyphenols, particularly flavonoids.[1][2] These parent compounds, found in fruits, vegetables, tea, and other plant-based foods, undergo extensive biotransformation by the diverse enzymatic machinery of our intestinal bacteria.

The metabolic pathway from dietary flavonoids to 3-HPAA is a multi-step process. For instance, the common flavonoid quercetin is first deglycosylated by microbial enzymes to its aglycone form. The C-ring of the flavonoid is then cleaved, leading to the formation of various phenolic acids, including 3,4-dihydroxyphenylacetic acid, which can be further dehydroxylated to 3-HPAA.[3]

Natural Precursors of 3-Hydroxyphenylacetic Acid

A diverse range of natural compounds, primarily flavonoids and other polyphenols, serve as precursors to 3-HPAA. The following table summarizes some of the key parent compounds and their common dietary sources.

| Natural Precursor Class | Specific Compounds | Common Dietary Sources |

| Flavonols | Quercetin, Kaempferol | Onions, apples, berries, tea, broccoli |

| Flavan-3-ols | Catechin, Epicatechin | Green tea, black tea, cocoa, grapes, berries |

| Flavanones | Naringenin, Hesperetin | Citrus fruits (oranges, grapefruits, lemons) |

| Anthocyanins | Cyanidin, Delphinidin | Berries, red grapes, red cabbage, cherries |

| Proanthocyanidins | Oligomeric & Polymeric Flavan-3-ols | Grapes, apples, cocoa, nuts, cranberries |

The Biological Significance of 3-HPAA

Once formed by the gut microbiota, 3-HPAA is absorbed into the systemic circulation and has been shown to exert a variety of biological activities. This has led to the hypothesis that many of the health benefits associated with flavonoid-rich diets may, in fact, be mediated by their microbial metabolites like 3-HPAA.[4]

One of the most well-documented effects of 3-HPAA is its ability to reduce blood pressure.[2][4] Studies in spontaneously hypertensive rats have demonstrated that administration of 3-HPAA leads to a significant dose-dependent decrease in arterial blood pressure.[4] The proposed mechanism involves the relaxation of blood vessels, potentially through the release of nitric oxide from the endothelial layer.[4]

More recently, 3-HPAA has been implicated in reproductive health. Research in aged mice has shown that this microbial metabolite can rejuvenate spermatogenic dysfunction.[1] The proposed mechanism involves the upregulation of GPX4, which in turn inhibits ferroptosis, a form of programmed cell death, thereby restoring sperm production.[1]

Part 2: this compound - A Synthetic Analogue for Research

While 3-HPAA is the natural metabolite of interest, its synthetic derivative, this compound, serves as a valuable tool for researchers.[5][6] This section will explore the rationale behind its use and its role in advancing our understanding of the biological effects of 3-HPAA.

Synthesis and Physicochemical Properties

This compound can be synthesized through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol, typically in the presence of an acid catalyst.[7] The addition of the benzyl group significantly increases the lipophilicity of the molecule compared to the parent carboxylic acid, 3-HPAA. This alteration in physicochemical properties is a key reason for its utility in research.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 3-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | ~1.3 |

| This compound | C₁₅H₁₄O₃ | 242.27 | ~3.1 |

A Tool for Enhanced Delivery and Mechanistic Studies

The increased lipophilicity of this compound suggests that it may have enhanced cell membrane permeability compared to the more polar 3-HPAA. This property is particularly advantageous for in vitro studies using cell cultures.[8] By using the benzyl ester, researchers can potentially achieve higher intracellular concentrations of the parent compound, 3-HPAA, assuming the ester is hydrolyzed by intracellular esterases. This makes this compound a useful prodrug for delivering 3-HPAA to its site of action within the cell.[7]

Furthermore, the use of this compound as an analytical standard is crucial for the accurate quantification of the compound in various matrices during preclinical and in vitro studies.[9]

Part 3: Analytical Methodologies for Detection and Quantification

The ability to accurately measure concentrations of 3-HPAA in biological samples is essential for understanding its pharmacokinetics and correlating its levels with biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for this purpose.

Experimental Protocol: Quantification of 3-HPAA in Human Plasma by HPLC-UV

This protocol provides a general framework for the analysis of 3-HPAA. Method validation and optimization are crucial for specific applications.

1. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., 4-hydroxy-3-methoxyphenylacetic acid).

-

Acidify the plasma sample to pH 2-3 with 1 M HCl.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of 5% methanol in water.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 275 nm.

-

Quantification: Based on the peak area ratio of 3-HPAA to the internal standard, using a calibration curve prepared in a blank matrix.

Considerations for GC-MS Analysis

For GC-MS analysis, a derivatization step is typically required to increase the volatility of 3-HPAA. Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Conclusion: A Tale of a Natural Metabolite and its Synthetic Partner

The study of this compound is intrinsically linked to its naturally occurring and biologically active counterpart, 3-hydroxyphenylacetic acid. While direct evidence for the natural occurrence of the benzyl ester is lacking, its role as a synthetic tool in research is invaluable. By understanding the microbial origins and diverse biological activities of 3-HPAA, and by utilizing synthetic derivatives like this compound to probe its mechanisms of action, the scientific community can continue to unlock the therapeutic potential of dietary polyphenols. This guide provides a foundational understanding and practical methodologies for researchers dedicated to exploring this promising frontier of natural product metabolism and drug discovery.

References

- 1. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Buy Benzyl 2-(4-hydroxyphenyl)acetate | 27727-37-3 [smolecule.com]

- 8. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

Benzyl 3-hydroxyphenylacetate: A Synthetic Gateway to a Bioactive Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxyphenylacetate is a synthetic ester that stands at the intersection of natural product metabolism and pharmaceutical research. While not known to be of natural origin itself, its core structure is derived from 3-hydroxyphenylacetic acid (3-HPAA), a significant metabolite produced by the human gut microbiota from dietary flavonoids.[1][2] This guide provides a comprehensive overview of this compound, focusing on its synthetic origins, its relationship to the biologically active 3-HPAA, and its potential applications in drug discovery and development. By understanding the synthesis and biological context of this molecule, researchers can better leverage its properties for creating novel therapeutic agents.

The Natural Origin of the Core Moiety: 3-Hydroxyphenylacetic Acid (3-HPAA)

The significance of this compound is intrinsically linked to its precursor, 3-HPAA. Regular consumption of polyphenol-rich foods is associated with various health benefits, including cardiovascular protection.[1][2] However, the parent flavonoids often have low bioavailability. Their metabolites, formed by the gut microbiome, are believed to be the primary bioactive compounds.[1][2] 3-HPAA is a prominent metabolite of flavonoids and has been shown to possess vasorelaxant properties.[1]

Caption: Metabolic pathway from dietary flavonoids to the bioactive 3-HPAA.

Synthetic Origin: The Genesis of this compound

This compound is a product of chemical synthesis, typically prepared through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. This process allows for a high degree of control over the purity and consistency of the final product, which is crucial for research and pharmaceutical applications.

Fischer-Speier Esterification: A Classic Approach

One of the most common methods for this type of synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.

Caption: Synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on standard esterification procedures.

Materials:

-

3-Hydroxyphenylacetic acid

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxyphenylacetic acid in a minimal amount of benzyl alcohol (a slight excess of the alcohol can be used).

-

Add toluene as a solvent to facilitate the azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 295320-25-1 | [3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |

| Molecular Weight | 242.27 g/mol | [3][4] |

| IUPAC Name | benzyl 2-(3-hydroxyphenyl)acetate | [3] |

| Appearance | Varies (typically a solid or oil) | - |

Biological Activity and Mechanism of Action: A Prodrug Approach

While this compound itself has not been extensively studied for its biological activity, its chemical structure suggests its potential as a prodrug for the bioactive 3-HPAA. The benzyl ester group can be cleaved by esterases present in the body to release 3-HPAA.

The Vasorelaxant Effect of 3-HPAA

3-HPAA has been shown to induce a dose-dependent decrease in arterial blood pressure.[1] Its mechanism of action is partially dependent on the integrity of the endothelium and involves the release of nitric oxide (NO).[1][2] This relaxation effect was significantly impaired by the inhibition of endothelial nitric oxide synthase (eNOS).[1][2]

Caption: Proposed prodrug activation of this compound and the mechanism of action of 3-HPAA.

Applications in Drug Development

The use of a benzyl group as a protecting group for carboxylic acids is a common strategy in organic synthesis. In the context of drug development, the esterification of a bioactive carboxylic acid like 3-HPAA with benzyl alcohol can serve several purposes:

-

Improved Bioavailability: The more lipophilic ester may have improved absorption and distribution characteristics compared to the more polar carboxylic acid.

-

Controlled Release: The rate of hydrolysis of the benzyl ester can be modulated to control the release of the active drug, potentially leading to a longer duration of action.

-

Targeted Delivery: While not inherent to the benzyl group itself, esterification provides a handle for further chemical modification to append targeting moieties.

The N-benzyl motif is a recurring structural feature in many approved drugs, highlighting its utility in medicinal chemistry for fine-tuning efficacy and physicochemical properties.[5]

Conclusion

This compound is a synthetically accessible compound with significant potential in the field of drug development. Its importance stems from its direct chemical relationship to 3-hydroxyphenylacetic acid, a naturally occurring and biologically active metabolite. By serving as a stable, synthetically versatile precursor, this compound offers researchers a valuable tool for exploring the therapeutic potential of 3-HPAA and for designing novel prodrugs with enhanced pharmacokinetic and pharmacodynamic profiles. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for further investigation and innovation in this promising area of research.

References

- 1. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzyl 3-hydroxyphenylacetate in Common Laboratory Solvents

Introduction

Benzyl 3-hydroxyphenylacetate is a chemical compound with the molecular formula C₁₅H₁₄O₃.[1] Its structure, featuring both a polar phenolic hydroxyl group and a larger, non-polar benzyl ester moiety, imparts a dualistic solubility profile that is of significant interest in various fields, including organic synthesis, pharmaceutical sciences, and materials science. Understanding the solubility of this compound in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical characterization.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 295320-25-1 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Cream to pale brown powder | [2] |

| Melting Point | 76.5-82.5 °C | [2] |

Anticipated and Estimated Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in published literature. However, by examining the solubility of structurally related compounds, we can establish a well-founded estimation of its solubility profile. The "like dissolves like" principle is a key determinant, where the polarity of the solute and solvent are matched.

The structure of this compound can be deconstructed into two key components:

-

3-Hydroxyphenylacetic acid : This portion contains a polar hydroxyl group and a carboxylic acid (esterified in the target molecule). 3-Hydroxyphenylacetic acid itself is soluble in polar organic solvents like ethanol and DMSO (approx. 1 mg/mL) and has some aqueous solubility (approx. 5 mg/mL in PBS at pH 7.2).[3]

-

Benzyl acetate : This component is significantly less polar. It is only slightly soluble in water (0.31 g/100 mL) but is miscible with ethanol, ether, and acetone.[4][5]

Based on this, this compound is expected to exhibit poor solubility in highly non-polar solvents like hexane and in water. Conversely, it is anticipated to be soluble in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol and methanol) that can engage in hydrogen bonding with the phenolic hydroxyl group while also solvating the benzyl ester portion.

The following table provides an estimated qualitative and, where possible, quantitative solubility for this compound in a range of common laboratory solvents. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Poorly Soluble | The large non-polar benzyl group is expected to dominate, leading to low aqueous solubility. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and the ethyl group can interact with the non-polar parts of the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, it is a good solvent for compounds with polar functional groups. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Offers a balance of polarity that should effectively solvate both the polar and non-polar regions of the molecule. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | A versatile solvent that can dissolve a wide range of organic compounds. |

| Toluene | Non-polar | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the phenyl rings of the solute. |

| Hexane | Non-polar | Poorly Soluble | The significant difference in polarity between the solvent and the solute's hydroxyl group will limit solubility. |

Authoritative Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound and is recommended by regulatory bodies such as the OECD.[6][7] This method establishes the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (as pure as possible)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-